molecular formula C10H12Br2N2O B2666645 5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide CAS No. 1876134-21-2

5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide

Cat. No.: B2666645
CAS No.: 1876134-21-2
M. Wt: 336.027
InChI Key: OWXTXOYODGXKCC-UHFFFAOYSA-N
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Description

5,6-Dibromo-N-methyl-N-propylpyridine-3-carboxamide is a chemical compound with a pyridine ring substituted with bromine atoms at positions 5 and 6, a methyl group at the nitrogen atom, and a propyl group at the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the carboxamide group. One common method involves the bromination of 3-carboxamidopyridine using bromine or a brominating agent under controlled conditions. The resulting dibromo compound is then reacted with methylamine and propylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-N-methyl-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carboxamide group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated or reduced carboxamide derivatives.

Scientific Research Applications

5,6-Dibromo-N-methyl-N-propylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the carboxamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dibromo-2,3-dimethylpyridine
  • 5,6-Dibromo-2,3-dimethylpyridine-3-carboxamide

Uniqueness

5,6-Dibromo-N-methyl-N-propylpyridine-3-carboxamide is unique due to the presence of both methyl and propyl groups on the nitrogen atom of the carboxamide group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

5,6-dibromo-N-methyl-N-propylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2O/c1-3-4-14(2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXTXOYODGXKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C(=O)C1=CC(=C(N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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